N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide is a chemical compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom through a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Corresponding amines and aldehydes.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This is due to the presence of the azomethine group, which can coordinate with metal ions. The compound can also interact with biological targets, such as enzymes, by inhibiting their activity through binding to the active site .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide
Uniqueness
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the isopropyl group.
Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-11(2)13-7-5-12(6-8-13)10-16-17-15(18)14-4-3-9-19-14/h3-11H,1-2H3,(H,17,18)/b16-10+ |
InChI Key |
LAHULJJLKVINFL-MHWRWJLKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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